molecular formula C38H42N2O13 B613768 Calcein tetraethyl ester CAS No. 1170856-93-5

Calcein tetraethyl ester

Cat. No. B613768
CAS RN: 1170856-93-5
M. Wt: 734.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcein tetraethyl ester (CTE) is a powerful fluorescent dye that has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to cell biology and imaging. CTE has been widely used in a range of experiments due to its ability to bind to intracellular proteins and its high fluorescence quantum yield. As a result, CTE has become an invaluable tool for researchers in a variety of fields.

Scientific Research Applications

Cell Viability Testing

Calcein tetraethyl ester is a fluorescent dye that can be transported through the cellular membrane into live cells . This property makes it useful for testing cell viability . It is non-fluorescent and hydrophobic, allowing it to easily permeate live, intact cells . Intracellular esterases then hydrolyze calcein-AM to produce calcein, a hydrophilic, strongly fluorescent compound that is well retained .

Short-term Cell Labeling

In addition to testing cell viability, calcein tetraethyl ester is also used for short-term labeling of cells . The fluorescence of calcein can be used to track the movement and behavior of cells over a short period of time .

Electroporation Studies

Calcein tetraethyl ester has been used in studies investigating the process of electroporation . Electroporation involves the use of a pulsed electric field (PEF) to create pores in the cell membrane . The extraction efficiency of calcein and cell viability can be evaluated as a function of PEF parameters .

Flow Cytometry

The fluorescent properties of calcein make it useful in flow cytometry, a technique used to measure physical and chemical characteristics of cells . Calcein can be used as a fluorescent marker to identify and sort cells based on their characteristics .

Synthesis of Fluorescent Probes

Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM . These probes are used in various biological research applications, including cell labeling, cell viability testing, and flow cytometry .

Study of Cell Membrane Permeability

The ability of calcein tetraethyl ester to permeate cell membranes and its subsequent retention within cells after hydrolysis makes it a useful tool for studying cell membrane permeability . Changes in the fluorescence of calcein can indicate changes in membrane permeability .

properties

IUPAC Name

ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKMLDYACNCHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcein tetraethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcein tetraethyl ester
Reactant of Route 2
Calcein tetraethyl ester
Reactant of Route 3
Reactant of Route 3
Calcein tetraethyl ester
Reactant of Route 4
Calcein tetraethyl ester
Reactant of Route 5
Reactant of Route 5
Calcein tetraethyl ester
Reactant of Route 6
Calcein tetraethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.